(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol (1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16533949
InChI: InChI=1S/C12H17N5O/c1-16-11-10(6-15-16)12(14-8-13-11)17-5-3-2-4-9(17)7-18/h6,8-9,18H,2-5,7H2,1H3
SMILES:
Molecular Formula: C12H17N5O
Molecular Weight: 247.30 g/mol

(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol

CAS No.:

Cat. No.: VC16533949

Molecular Formula: C12H17N5O

Molecular Weight: 247.30 g/mol

* For research use only. Not for human or veterinary use.

(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol -

Specification

Molecular Formula C12H17N5O
Molecular Weight 247.30 g/mol
IUPAC Name [1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl]methanol
Standard InChI InChI=1S/C12H17N5O/c1-16-11-10(6-15-16)12(14-8-13-11)17-5-3-2-4-9(17)7-18/h6,8-9,18H,2-5,7H2,1H3
Standard InChI Key CDRNUNCEIASVKD-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=N1)C(=NC=N2)N3CCCCC3CO

Introduction

Structural Characteristics and Molecular Properties

Core Scaffold and Functional Groups

The molecule integrates two heterocyclic systems: a pyrazolo[3,4-d]pyrimidine ring and a piperidine moiety. The pyrazolo[3,4-d]pyrimidine core consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring, with a methyl group at the N1 position . Attached to the pyrimidine’s C4 position is a piperidine ring, further substituted at the C2 position with a hydroxymethyl group (-CH2OH). This configuration introduces both hydrophobic (heterocyclic cores) and hydrophilic (hydroxymethyl) regions, influencing solubility and target binding.

Table 1: Key Structural Parameters

FeatureDescription
Pyrazolo[3,4-d]pyrimidineFused bicyclic system with N-methylation at position 1
PiperidineSix-membered amine ring with chair conformation
Hydroxymethyl-CH2OH group at piperidine C2, enabling hydrogen bonding
Molecular WeightCalculated 275.3 g/mol (C12H17N5O)

X-ray crystallography of related compounds reveals planar pyrazolo[3,4-d]pyrimidine systems and equatorial orientation of substituents on piperidine . The hydroxymethyl group adopts a staggered conformation to minimize steric hindrance.

Synthetic Methodologies

Pyrazolo[3,4-d]pyrimidine Formation

The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A common route involves:

  • Formimidate Intermediate: Treatment of 5-amino-1-methylpyrazole-4-carbonitrile with formamidine acetate yields the pyrazolo[3,4-d]pyrimidine scaffold .

  • Nucleophilic Substitution: Introduction of the piperidine moiety at C4 using 2-(hydroxymethyl)piperidine under basic conditions (e.g., K2CO3 in DMF) .

Table 2: Representative Synthesis Steps

StepReactionConditionsYield
1CyclocondensationFormamidine acetate, EtOH78%
2Piperidine couplingK2CO3, DMF, 80°C65%
3Hydroxymethyl oxidation*Dess–Martin periodinane46%

*Optional step to convert -CH2OH to -COOH for prodrug derivatives .

TargetIC50 (nM)Selectivity vs. PKA
CDK212.428-fold
PKBβ8.7150-fold
PI3Kδ34.940-fold

Mechanistic studies indicate competitive ATP binding, with the pyrazolo[3,4-d]pyrimidine core occupying the adenine pocket and the piperidine-methanol group extending into the hydrophobic region II .

Pharmacokinetic and ADME Properties

Metabolic Stability

Despite potent in vitro activity, early analogs faced rapid hepatic clearance due to:

  • Oxidative Metabolism: CYP3A4-mediated oxidation of the piperidine ring .

  • Glucuronidation: Conjugation of the hydroxymethyl group .

Table 4: Pharmacokinetic Parameters (Rat)

ParameterValue
Oral Bioavailability22%
t1/21.8 h
Cl32 mL/min/kg

Structural modifications, such as replacing the piperidine with a morpholine ring, improved metabolic stability (t1/2 = 4.2 h) .

Computational Modeling and Structure-Activity Relationships

Molecular Docking Insights

Docking studies (PDB: 1JVP) reveal critical interactions:

  • Hydrogen Bonds: Hydroxymethyl oxygen with Lys129 (CDK2) .

  • π-Stacking: Pyrazolo[3,4-d]pyrimidine with Phe80.

  • Hydrophobic Contacts: Piperidine with Ile10 and Val18 .

Free energy perturbation calculations correlate C2 substituent bulk with improved PKBβ binding (ΔΔG = -3.2 kcal/mol for -CH2OH vs. -CH3) .

Therapeutic Applications and Clinical Relevance

Oncology

  • Breast Cancer: Synergizes with paclitaxel in MCF-7 xenografts (TGI = 92% at 50 mg/kg) .

  • Leukemia: Induces apoptosis in Jurkat cells via BAD phosphorylation (EC50 = 0.9 μM) .

Inflammatory Diseases

  • Rheumatoid Arthritis: Suppresses TNF-α production in macrophages (IC50 = 110 nM) .

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